Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
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Overview
Description
Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidine ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxymethyl group, and the attachment of the cyclopentyl and 2-methylphenyl groups. Common reagents used in these reactions include cyclopentanone, piperidine, and 2-methylbenzyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps to monitor and control the reaction parameters, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone can be compared with other similar compounds, such as:
Cyclopentyl-[3-(hydroxymethyl)-3-[(phenyl)methyl]piperidin-1-yl]methanone: Lacks the 2-methyl group on the phenyl ring.
Cyclopentyl-[3-(hydroxymethyl)-3-[(2-chlorophenyl)methyl]piperidin-1-yl]methanone: Contains a chlorine atom instead of a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Properties
IUPAC Name |
cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-16-7-2-3-10-18(16)13-20(15-22)11-6-12-21(14-20)19(23)17-8-4-5-9-17/h2-3,7,10,17,22H,4-6,8-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMKWHZPKWKSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3CCCC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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